molecular formula C23H16F7N5O2 B609789 Oteseconazole CAS No. 1340593-59-0

Oteseconazole

货号 B609789
CAS 编号: 1340593-59-0
分子量: 527.4
InChI 键: IDUYJRXRDSPPRC-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oteseconazole is an orally administered azole antifungal agent . It is used to reduce the risk of fungal or yeast infections, including vulvovaginal candidiasis that keeps coming back in female patients who are unable to get pregnant with a history of vulvovaginal candidiasis . It may be used alone or together with other medicine (e.g., fluconazole) .


Synthesis Analysis

The synthesis of Oteseconazole involves chiral resolution with di-p-toluoyl-L-tartaric acid (L-DPTTA) in the mix solvents of isopropanol and acetonitrile, followed by the treatment of trimethylsilyl azide, giving tetrazole . Chiral resolution and asymmetric synthesis were employed for obtaining the single enantiomer of the chiral drugs .


Molecular Structure Analysis

The molecular formula of Oteseconazole is C23H16F7N5O2 . It has a molar mass of 527.403 g·mol −1 . It is a novel oral selective inhibitor of fungal CYP51 .


Chemical Reactions Analysis

Oteseconazole undergoes an acid-catalyzed tetrazole formation reaction to build the five-membered heterocyclic ring using sodium azide (NaN3) and triethyl orthoformate (HC(OEt)3) to deliver oteseconazole in 85% yield .

科学研究应用

  1. 复发性外阴阴道念珠菌病(RVVC)的治疗

    Oteseconazole在治疗RVVC方面表现出很好的效果,这是一种影响全球数百万妇女的疾病。研究表明,它对念珠菌Albicans(RVVC的主要病原体)以及氟康唑耐药株的有效性。它对大多数念珠菌菌株表现出低最小抑制浓度(MIC)值,表明其作为抗真菌药物的效力(Ghannoum et al., 2021)

  2. RVVC的FDA批准

    美国FDA于2022年4月批准了Oteseconazole,作为RVVC患者的第一个选择性口服可利用的CYP51抑制剂。详细描述了其化学结构、合成、作用机制和药代动力学,突出了其作为抗真菌药物的独特性质(De, 2023)

  3. 与氟康唑的比较疗效

    一项3期研究比较了Oteseconazole与氟康唑和安慰剂在治疗RVVC患者急性外阴阴道念珠菌病发作的疗效。结果显示,Oteseconazole安全有效,急性发作复发率低于氟康唑(Martens et al., 2021)

  4. RVVC治疗的进展

    由于其出色的疗效、耐受性和提供卓越治疗选择的潜力,Oteseconazole被认为是RVVC治疗的一项进展,特别是在氟康唑存在耐药发展等限制的情况下(Sobel & Nyirjesy, 2021)

  5. 在甲真菌病和浅部真菌感染中的作用

    尽管尚未获得FDA批准用于甲真菌病,但Oteseconazole已被评估其在治疗甲真菌病和浅部真菌感染方面的疗效,显示出作为传统抗真菌药物如特比萘芬和伊曲康唑的替代选择的潜力(Gupta et al., 2021)

  6. 急性外阴阴道念珠菌病的治疗

    一项Oteseconazole的2期临床研究显示其在治疗急性外阴阴道念珠菌病方面的疗效和安全性,与氟康唑相比,更多参与者在六个月的随访中实现治疗性治愈。在所有剂量水平上均耐受良好(Brand et al., 2020)

  7. 在治疗耐药酵母菌和霉菌中的潜力

    Oteseconazole是一类有前途的抗真菌药物中的一员,可以应对酵母菌和霉菌不断增加的耐药模式。它提供了新颖的药理学、活性谱和对多药耐药真菌的潜在用途(Seiler & Ostrosky-Zeichner, 2021)

安全和危害

Oteseconazole may harm an unborn baby . It should only be taken by women who are not pregnant and who are not able to get pregnant . The most frequently reported adverse reactions (incidence > 2%) were headache and nausea . It is not approved for use in females who have not had their first menstrual period .

未来方向

Oteseconazole is currently under investigation for the treatment of other pathogenic fungi . It is the first approved selective and orally bioavailable CYP51 inhibitor for the treatment of patients with recurrent Vulvovaginal candidiasis . Clinical development for the treatment of onychomycosis, and invasive and opportunistic infections is ongoing .

属性

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]pyridin-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F7N5O2/c24-16-4-7-18(19(25)9-16)21(36,11-35-13-32-33-34-35)23(29,30)20-8-3-15(10-31-20)14-1-5-17(6-2-14)37-12-22(26,27)28/h1-10,13,36H,11-12H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUYJRXRDSPPRC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble at a pH range of 1 to 9
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Oteseconazole is an azole metalloenzyme inhibitor that targets CYP51 (also known as 14α demethylase), an enzyme that demethylates the 14-α position of lanosterol to form ergosterol. In yeast and fungi, the formation of ergosterol plays an important role in the integrity, permeability and fluidity of cell membranes. Therefore, because of its ability to bind and inhibit CYP51, oteseconazole is active against most microorganisms associated with recurrent vulvovaginal candidiasis (RVVC). Besides blocking the formation of ergosterol, oteseconazole also promotes the accumulation of 14-methylated sterols that lead to fungal cell death. To limit off-target toxicity, oteseconazole has a tetrazole metal-binding group that gives it a lower affinity for the human CYP51 isoenzyme. Mechanisms of drug resistance were evaluated _in vitro_, and increases in oteseconazole minimum inhibitory concentrations were associated with the upregulation of efflux pumps CDR1 and MDR1, and the azole target itself (CYP51). Oteseconazole had _in vitro_ activity against _Candida_ spp. that were resistant to fluconazole, and it was active against most of the microorganisms associated with RVVC: _Candida albicans_, _Candida glabrata_, _Candida krusei_, _Candida parapsilosis_, _Candida tropicalis_, _Candida lusitaniae_ and _Candida dubliniensis_. As antimicrobial susceptibility patterns are geographically distinct, local antibiograms should be consulted to ensure adequate coverage of relevant pathogens prior to use.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oteseconazole

CAS RN

1340593-59-0
Record name Oteseconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteseconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTESECONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHH774W97N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
308
Citations
JD Sobel, P Nyirjesy - Future microbiology, 2021 - Future Medicine
… Human CYP51 was not inhibited by oteseconazole at a concentration of 50 μM, indicating much higher selectivity of oteseconazole for fungal CYP51, as determined in this sensitive …
Number of citations: 52 www.futuremedicine.com
SM Hoy - Drugs, 2022 - Springer
Oteseconazole (VIVJOA™) is an orally administered azole antifungal agent developed by Mycovia Pharmaceuticals for the treatment of fungal infections. It inhibits cytochrome P450 (…
Number of citations: 23 link.springer.com
JD Sobel, G Donders, T Degenhardt, K Person… - NEJM …, 2022 - evidence.nejm.org
Background Management of recurrent vulvovaginal candidiasis (RVVC) is an unmet clinical challenge without approved treatment in the United States. Oteseconazole is a novel oral …
Number of citations: 18 evidence.nejm.org
AK Gupta, M Talukder… - International Journal of …, 2022 - Wiley Online Library
Terbinafine and itraconazole are the most commonly used oral antifungals to treat onychomycosis and superficial dermatomycoses. Recently, poor response to oral terbinafine has …
Number of citations: 11 onlinelibrary.wiley.com
MG Martens, B Maximos, T Degenhardt… - American Journal of …, 2022 - Elsevier
… and safety of oteseconazole in preventing recurrent episodes of vulvovaginal candidiasis (VVC) in women with recurrent VVC (RVVC) and compared oteseconazole and fluconazole in …
Number of citations: 25 www.sciencedirect.com
P Vandecruys, S Baldewijns, M Sillen… - Expert Review of Anti …, 2023 - Taylor & Francis
… We reviewed literature data on oteseconazole with a focus on the management of RVVC. … the efficacy and safety of oral oteseconazole, applied as the oteseconazole-only regimen, to …
Number of citations: 3 www.tandfonline.com
C Lanier, TC Melton - Annals of Pharmacotherapy, 2023 - journals.sagepub.com
… This review describes the use of oteseconazole for the treatment of RVVC as compared with fluconazole. Oteseconazole is an effective treatment option for common pathogens causing …
Number of citations: 3 journals.sagepub.com
MG Martens, B Maximos, T Degenhardt… - Open Forum …, 2021 - academic.oup.com
… the efficacy of oral oteseconazole (VT-1161) in the prevention of culture-verified acute VVC episodes through Week 50 and compare the efficacy of oteseconazole and fluconazole in …
Number of citations: 5 academic.oup.com
JD Sobel, T Degenhardt, K Person, S Curelop… - American Journal of …, 2023 - ajog.org
… oteseconazole was shown to be highly efficacious in the treatment of vulvovaginal infections caused by Candida species. Of the 435 oteseconazole-… CONCLUSION: Oteseconazole may …
Number of citations: 4 www.ajog.org
S Fung, M Shirley - Drugs & Therapy Perspectives, 2023 - Springer
… of oteseconazole to stay above the MIC 90 with oteseconazole 150 mg once … oteseconazole concentration of ≈ 0.83 µg/mL in patients 37 weeks after the final dose [16]). Oteseconazole …
Number of citations: 0 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。